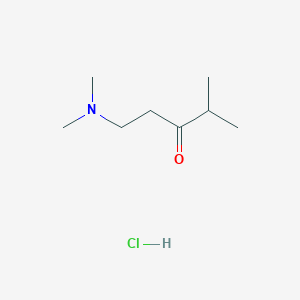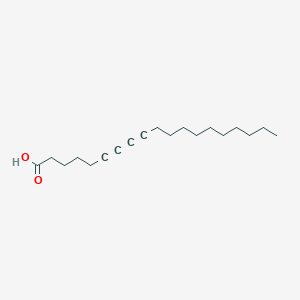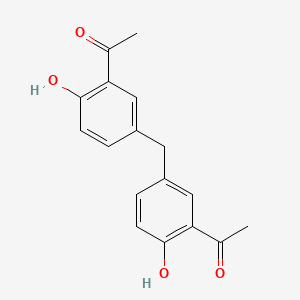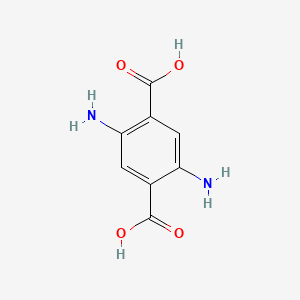
2,5-二氨基对苯二甲酸
描述
2,5-Diaminoterephthalic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of terephthalic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its role as a linker in the formation of metal-organic frameworks (MOFs) .
科学研究应用
2,5-Diaminoterephthalic acid has a wide range of applications in scientific research:
Biology: MOFs containing 2,5-diaminoterephthalic acid are explored for drug delivery systems due to their ability to encapsulate and release therapeutic agents.
Medicine: The compound is investigated for its potential in developing new pharmaceuticals and diagnostic tools.
Industry: It is used in the production of high-performance polymers and resins.
作用机制
Target of Action
The primary target of 2,5-Diaminoterephthalic acid is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Mode of Action
2,5-Diaminoterephthalic acid acts as a linker in the formation of MOFs . The compound’s two amine groups and two carboxyl groups can coordinate with metal ions, allowing it to bridge metal centers and form a framework .
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Diaminoterephthalic acid depend on the nature of the MOFs formed and their applications. For instance, MOFs can be used for impedimetric aptasensing of living cancer cells and for laser desorption/ionization mass spectrometry analysis of small molecules .
Result of Action
The molecular and cellular effects of 2,5-Diaminoterephthalic acid are primarily related to its role in the formation of MOFs . The resulting MOFs can have various effects depending on their structure and application, such as gas storage, separation, and catalysis .
生化分析
Biochemical Properties
2,5-Diaminoterephthalic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to have high salt adsorption properties and low detection limits for certain analytes . Additionally, 2,5-Diaminoterephthalic acid exhibits photocatalytic activity, making it useful in the treatment of cancer . The compound reacts with nitro groups on nucleophilic attack to form carcinogenic nitrosamine .
Cellular Effects
2,5-Diaminoterephthalic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s photocatalytic activity can induce oxidative stress in cancer cells, leading to apoptosis . Furthermore, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can result in the formation of carcinogenic nitrosamine, which may impact cellular function .
Molecular Mechanism
The molecular mechanism of 2,5-Diaminoterephthalic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form metal-organic frameworks (MOFs) allows it to act as a linker, facilitating the formation of stable structures . Additionally, 2,5-Diaminoterephthalic acid’s reaction with nitro groups leads to the formation of carcinogenic nitrosamine, which can alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diaminoterephthalic acid can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that 2,5-Diaminoterephthalic acid is stable under certain conditions, but its photocatalytic activity may lead to degradation over time . Long-term exposure to the compound can result in oxidative stress and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2,5-Diaminoterephthalic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as photocatalytic activity and cancer treatment . At high doses, 2,5-Diaminoterephthalic acid can lead to toxic or adverse effects, including the formation of carcinogenic nitrosamine . Threshold effects and toxicity levels should be carefully monitored in animal studies to determine the safe and effective dosage range.
Metabolic Pathways
2,5-Diaminoterephthalic acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s ability to form metal-organic frameworks (MOFs) allows it to participate in biochemical reactions that require stable structures . Additionally, 2,5-Diaminoterephthalic acid’s reaction with nitro groups can impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,5-Diaminoterephthalic acid within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s ability to form metal-organic frameworks (MOFs) facilitates its transport and localization within specific cellular compartments . Additionally, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can affect its accumulation and distribution within cells .
Subcellular Localization
The subcellular localization of 2,5-Diaminoterephthalic acid is determined by its targeting signals and post-translational modifications. The compound’s ability to form metal-organic frameworks (MOFs) allows it to be directed to specific compartments or organelles within the cell . Additionally, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can influence its activity and function within different subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,5-diaminoterephthalic acid typically involves a two-step process:
Nitration Reaction: Terephthalic acid is nitrated using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid.
Reduction Reaction: The 2,5-dinitroterephthalic acid is then reduced using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst to yield 2,5-diaminoterephthalic acid.
Industrial Production Methods: The industrial production of 2,5-diaminoterephthalic acid follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure efficient conversion and minimal by-products .
Types of Reactions:
Oxidation: 2,5-Diaminoterephthalic acid can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: The amino groups in 2,5-diaminoterephthalic acid can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or hydrogen gas with a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or alkylated products.
相似化合物的比较
- 2-Aminoterephthalic acid
- Terephthalic acid
- 2,5-Dihydroxyterephthalic acid
- 2,3-Diaminonaphthalene
Comparison: 2,5-Diaminoterephthalic acid is unique due to the presence of two amino groups at specific positions on the benzene ring, which enhances its reactivity and versatility in forming MOFs. Compared to similar compounds, it offers distinct advantages in terms of stability and functionality in various applications .
属性
IUPAC Name |
2,5-diaminoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZZYWDYUOMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355701 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-30-2 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)
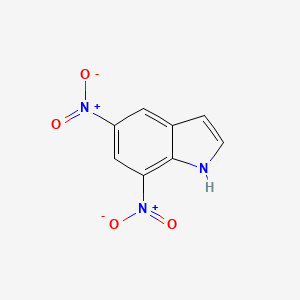
![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)
